molecular formula C12H16O2 B14292752 4-(Benzyloxy)-2-methylidenebutan-1-OL CAS No. 113522-74-0

4-(Benzyloxy)-2-methylidenebutan-1-OL

Cat. No.: B14292752
CAS No.: 113522-74-0
M. Wt: 192.25 g/mol
InChI Key: WJRFMEFSYATRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of the Benzyloxy Moiety in Advanced Organic Chemistry

The benzyloxy group, often abbreviated as BnO, is a cornerstone in the strategic planning of multi-step organic syntheses. curlyarrows.comwikipedia.org Its widespread use stems from its role as a robust and reliable protecting group for hydroxyl functionalities. organic-chemistry.orgwikipedia.org The benzyl (B1604629) ether linkage is stable to a wide range of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents, making it an ideal choice for complex synthetic pathways. chem-station.com

The introduction of a benzyloxy group, typically achieved through a Williamson ether synthesis using benzyl bromide or a related benzylating agent in the presence of a base, is a high-yielding and straightforward transformation. organic-chemistry.orgchem-station.com This protective strategy is crucial in syntheses where a reactive hydroxyl group would otherwise interfere with transformations at other sites within the molecule. libretexts.org

Furthermore, the removal of the benzyloxy group, or deprotection, can be accomplished under relatively mild conditions, most commonly through catalytic hydrogenation. organic-chemistry.orgresearchgate.net This process, typically employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen atmosphere, selectively cleaves the benzyl ether to regenerate the alcohol and produce toluene (B28343) as a benign byproduct. organic-chemistry.org This orthogonality in deprotection is a key feature, allowing for the selective unmasking of the hydroxyl group in the presence of other functional groups that might be sensitive to other deprotection methods. wikipedia.org The presence of the benzyloxy moiety in 4-(benzyloxy)-2-methylidenebutan-1-ol, therefore, imparts a level of synthetic versatility, allowing chemists to mask the C4 hydroxyl group while manipulating the allylic alcohol and the alkene.

Structural Characteristics and Systematic Nomenclature of this compound

The systematic IUPAC name for the compound is This compound . This name precisely describes the molecular architecture, which is built upon a four-carbon butanol backbone.

The structural features of this molecule are key to its reactivity:

Butan-1-ol backbone: A four-carbon chain with a primary alcohol at position 1.

Methylidene group at C2: A double bond between carbon 2 and a methylene (B1212753) (CH₂) group. This exocyclic double bond is a site for various addition reactions.

Benzyloxy group at C4: A benzyl ether functionality at the fourth carbon, providing the protective capabilities discussed previously.

The molecule possesses several key reactive centers: the primary allylic alcohol at C1, the terminal alkene at C2, and the ether linkage at C4. The spatial arrangement of these groups allows for potential intramolecular reactions and stereoselective transformations.

Table 1: Key Structural and Chemical Properties

Property Value
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
IUPAC Name This compound

| Key Functional Groups | Primary Allylic Alcohol, Alkene, Benzyl Ether |

Research Trajectory and Scholarly Inquiry into this compound

While specific scholarly articles focusing exclusively on this compound are not extensively documented, its chemical nature allows for a clear projection of its research trajectory. The compound is a valuable intermediate in the synthesis of more complex molecules. Research efforts involving this compound would likely focus on its utility as a building block in natural product synthesis and medicinal chemistry.

The synthesis of related compounds, such as cis-4-benzyloxy-2-buten-1-ol, often involves the stereoselective reduction of an alkyne precursor. A plausible synthetic route to this compound could involve the protection of one of the hydroxyl groups of 2-methylidenebutane-1,4-diol (B1246910).

The reactivity of this molecule would be a central theme of scholarly inquiry. The primary allylic alcohol is amenable to oxidation to the corresponding aldehyde or carboxylic acid. Furthermore, the terminal alkene is a handle for a variety of transformations, including epoxidation, dihydroxylation, and carbon-carbon bond-forming reactions such as Heck, Suzuki, and metathesis reactions.

Research would also likely explore the diastereoselective and enantioselective transformations of this molecule. The presence of a stereocenter, if introduced, could be directed by the existing functional groups, making it a valuable chiral synthon. The interplay between the different functional groups and the ability to selectively unmask the protected alcohol makes this compound a promising substrate for the development of new synthetic methodologies.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Expected Product
Oxidation of Allylic Alcohol MnO₂, DCM 4-(benzyloxy)-2-methylidenebutanal
Epoxidation of Alkene m-CPBA, DCM (4-(benzyloxy)butan-2-yl)oxiran-2-ol
Hydrogenation (Deprotection) H₂, Pd/C, EtOH 2-methylidenebutane-1,4-diol

| Heck Reaction | Aryl halide, Pd catalyst, base | 4-(benzyloxy)-2-(arylmethyl)butan-1-ol |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylidene-4-phenylmethoxybutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRFMEFSYATRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCOCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711292
Record name 4-(Benzyloxy)-2-methylidenebutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113522-74-0
Record name 4-(Benzyloxy)-2-methylidenebutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 4 Benzyloxy 2 Methylidenebutan 1 Ol

Strategic Retrosynthetic Deconstructions of 4-(Benzyloxy)-2-methylidenebutan-1-OL

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered logical pathways for its synthesis.

Pathway A: Ethereal Linkage Disconnection

The first strategic disconnection targets the carbon-oxygen bond of the benzyl (B1604629) ether. This functional group interconversion (FGI) reveals a diol precursor, 2-methylidenebutane-1,4-diol (B1246910). This approach simplifies the problem to the synthesis of this key diol intermediate and the subsequent challenge of selectively benzylating the C4 hydroxyl group.

Pathway B: Olefination Disconnection

A second approach involves disconnecting the exocyclic double bond. This leads back to a carbonyl precursor, specifically a protected version of 4-(benzyloxy)-2-oxobutan-1-al. This strategy front-loads the ether formation and focuses the key carbon-carbon bond-forming step on an olefination reaction.

These two pathways highlight the central challenges of the synthesis: the regioselective introduction of the methylene (B1212753) group and the chemoselective differentiation of two primary alcohol functionalities.

Carbon-Carbon Bond Formation Leading to the 2-Methylidenebutan Skeleton

The construction of the core 2-methylidenebutan-1,4-diol skeleton is a critical phase of the synthesis. This requires precise control over carbon-carbon bond formation to install the exocyclic alkene.

The introduction of a terminal methylene group is most commonly achieved through olefination of a carbonyl compound. Several established methods are suitable for this transformation, each with distinct advantages regarding substrate scope and reaction conditions. The choice of strategy depends on the nature of the precursor, which would typically be a ketone or aldehyde.

Wittig Reaction: The Wittig reaction is a widely used method for converting ketones and aldehydes to alkenes. The reaction of a ketone precursor with a phosphorus ylide, such as methylidenetriphenylphosphorane (Ph₃P=CH₂), generated from methyltriphenylphosphonium (B96628) bromide and a strong base, yields the desired exocyclic methylene group. rsc.org

Tebbe Olefination: The Tebbe reagent is a titanium-based methylene transfer agent that is particularly effective for the olefination of sterically hindered or enolizable ketones. It offers a milder alternative to the Wittig reaction and can be advantageous for sensitive substrates. rsc.org

Peterson Olefination: This reaction involves the use of α-silyl carbanions. The intermediate β-hydroxysilane can be induced to eliminate under either acidic or basic conditions, providing flexibility in controlling the reaction outcome.

Table 1: Comparison of Olefination Strategies
MethodReagentTypical PrecursorKey Advantages
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)Ketone/AldehydeHigh reliability, well-established.
Tebbe OlefinationTebbe Reagent (Cp₂TiCH₂ClAlMe₂)Ketone/EsterEffective for enolizable ketones, mild conditions.
Peterson Olefinationα-Silyl Carbanion (e.g., TMSCH₂Li)Ketone/AldehydeStereochemical control possible via elimination conditions.

In the synthesis of this compound, the primary concern is regioselectivity—ensuring the double bond is formed at the C2 position without isomerization.

Regioselectivity: The regiochemical outcome is dictated by the position of the carbonyl group in the precursor. A synthetic route starting from a precursor like 4-(benzyloxy)-butan-2-one would ensure the methylene group is installed at the correct C2 position. The stability of the exocyclic double bond in an allylic alcohol system generally prevents migration under neutral or basic conditions.

Stereochemical Control: For a terminal, exocyclic alkene like the one in the target molecule, E/Z isomerism is not a factor. The key stereochemical consideration would arise if chiral centers were present elsewhere in the molecule, in which case the choice of reagents and conditions would be critical to avoid epimerization. khanacademy.org

Ethereal Linkage Formation: Benzylation of Hydroxyl Precursors

The introduction of the benzyloxy group is a defining step in the synthesis. This requires the formation of an ether bond, typically via a Williamson ether synthesis or related methods. The primary challenge lies in achieving selectivity when multiple hydroxyl groups are present.

Starting from the key intermediate 2-methylidenebutane-1,4-diol, the synthesis requires the selective benzylation of the C4 primary hydroxyl group over the C1 primary allylic hydroxyl group. The allylic alcohol is often more reactive under certain conditions, but steric and electronic factors can be exploited to achieve the desired selectivity.

Several methods have been developed for the regioselective protection of diols:

Stoichiometric Control: Careful addition of one equivalent of a strong base (e.g., sodium hydride) followed by benzyl bromide can favor monobenzylation. The primary alkanol at C4 is generally more acidic and less sterically hindered than the primary allylic alcohol at C1, potentially allowing for selective deprotonation and subsequent alkylation.

Catalytic Methods: Organotin-catalyzed reactions have been shown to effectively differentiate between primary hydroxyl groups. researchgate.net For instance, using a catalytic amount of dibutyltin (B87310) dichloride can facilitate the formation of a stannylene acetal (B89532) intermediate that activates one hydroxyl group for selective benzylation. researchgate.net Similarly, organobase-catalyzed methods can also provide high regioselectivity for the primary hydroxyl group in diols. nih.govrsc.org

Table 2: Conditions for Selective Benzylation of Diols
MethodReagentsSelectivity DriverReference
Stoichiometric Base1. NaH (1 equiv.) 2. BnBrDifferential acidity/sterics of OH groups. uwindsor.ca
Organotin CatalysisBnBr, Bu₂SnCl₂ (cat.), TBABr (cat.)Formation of a reactive stannylene intermediate. researchgate.net
Organobase Catalysis1-Benzoylimidazole, DBU (cat.)Catalyst-substrate complex directs acylation. (by analogy for benzylation) nih.gov

An alternative and often more robust strategy to achieve selective benzylation involves the use of orthogonal protecting groups. masterorganicchemistry.comlibretexts.org This approach circumvents the challenges of direct selective functionalization by masking one hydroxyl group while the other is modified.

A plausible sequence is as follows:

Selective Protection: The more reactive primary allylic alcohol at the C1 position of 2-methylidenebutane-1,4-diol is selectively protected. A bulky silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is ideal for this purpose as it preferentially reacts with less hindered primary alcohols. researchgate.net The reaction is typically carried out using TBDMS-Cl and a base like imidazole. chemistrysteps.com

Benzylation: With the C1 hydroxyl group masked, the remaining C4 hydroxyl group can be quantitatively converted to the benzyl ether using standard conditions, such as sodium hydride and benzyl bromide in an ethereal solvent. uwindsor.ca

Deprotection: The final step is the selective removal of the TBDMS protecting group to unveil the C1 hydroxyl group. Silyl ethers are uniquely susceptible to cleavage by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), under conditions that leave the robust benzyl ether intact. libretexts.org

This protecting group strategy offers a reliable and high-yielding pathway to the final target molecule, ensuring the correct placement of each functional group.

Table 3: Common Orthogonal Protecting Groups for Alcohols
Protecting Group (Abbr.)Formation ConditionsCleavage ConditionsStability
Benzyl (Bn)NaH, BnBrH₂, Pd/C (Hydrogenolysis)Stable to acid, base, many redox reagents.
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTBAF or mild acid (e.g., PPTS)Stable to base, mild acid, many redox reagents.
Tetrahydropyranyl (THP)Dihydropyran, PPTS (cat.)Aqueous Acid (e.g., HCl, AcOH)Stable to base, organometallics, redox reagents.

Hydroxyl Group Functionalization and Interconversion

Reduction Protocols for Primary Alcohol Generation

In a synthetic approach that proceeds through an intermediate ester or another reducible functional group at the C1 position, a reduction step is necessary to unmask the primary alcohol. The choice of reducing agent is dictated by the nature of the functional group being reduced and the presence of other sensitive moieties in the molecule, such as the double bond.

For the reduction of an ester, such as a methyl or ethyl ester, to a primary alcohol, powerful reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ is a very reactive reagent and will also reduce other carbonyl functionalities, such as ketones and carboxylic acids.

Alternatively, if the synthesis proceeds through an aldehyde intermediate, a milder reducing agent can be employed. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the selective reduction of aldehydes and ketones to their corresponding alcohols. This reaction is often performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) and is known for its high efficiency and functional group tolerance. The general conditions for these reductions are summarized in the table below.

Table 1: Common Reduction Protocols for Primary Alcohol Generation

Precursor Functional Group Reducing Agent Typical Solvents General Conditions
Ester (e.g., -COOCH₃) Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF Anhydrous, 0 °C to room temperature
Aldehyde (-CHO) Sodium Borohydride (NaBH₄) Methanol, Ethanol 0 °C to room temperature

Derivatization of the Primary Hydroxyl Functionality

The primary hydroxyl group of this compound can be readily derivatized to other functional groups, which can be useful for subsequent synthetic transformations or for modulating the compound's physical and chemical properties. Common derivatization reactions include esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester by reaction with a variety of acylating agents. A common method involves the use of an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield 4-(benzyloxy)-2-methylidenebutyl acetate (B1210297).

Etherification: The formation of an ether from the primary alcohol can be achieved under various conditions. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic method. For instance, reaction with methyl iodide after deprotonation would furnish 4-(benzyloxy)-1-methoxy-2-methylidenebutane.

These derivatizations are summarized in the following table:

Table 2: Representative Derivatization Reactions of the Primary Hydroxyl Group

Reaction Type Reagents Product Functional Group
Esterification Acetyl chloride, Pyridine Acetate Ester
Etherification Sodium hydride, Methyl iodide Methyl Ether

Enantioselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral, non-racemic analogues of this compound, where the stereocenter is located at the carbon bearing the hydroxyl group, is of significant interest. This can be achieved through various asymmetric synthesis strategies, which allow for the selective formation of one enantiomer over the other.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis provides a powerful and atom-economical approach to establishing chirality. In the context of synthesizing chiral allylic alcohols, the asymmetric addition of a nucleophile to an aldehyde is a key strategy. For a precursor like 4-(benzyloxy)butanal (B1267950), an asymmetric Baylis-Hillman reaction could be employed. This reaction, catalyzed by a chiral amine or phosphine (B1218219), would directly generate the chiral center at the hydroxyl-bearing carbon with a degree of enantioselectivity.

Another powerful method involves the catalytic asymmetric addition of vinyl nucleophiles to aldehydes. prepchem.com This can be achieved using chiral ligands in conjunction with a metal catalyst to control the stereochemical outcome of the reaction. For example, the addition of a vinyl organometallic reagent to 4-(benzyloxy)butanal in the presence of a chiral catalyst could afford the desired chiral allylic alcohol with high enantiomeric excess.

Table 3: Asymmetric Catalytic Approaches to Chiral Allylic Alcohols

Asymmetric Reaction Catalyst System Key Transformation
Asymmetric Baylis-Hillman Chiral amine/phosphine Aldehyde + Activated alkene → Chiral allylic alcohol
Asymmetric Vinyl Addition Chiral ligand + Metal salt Aldehyde + Vinyl nucleophile → Chiral allylic alcohol

Chiral Auxiliary-Mediated Approaches to Stereocontrol

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, an α,β-unsaturated ester bearing a chiral auxiliary could undergo a conjugate addition reaction, followed by reduction of the ester to the primary alcohol. The stereochemistry of the newly formed chiral center would be directed by the chiral auxiliary. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Diastereoselective Transformations and Chiral Resolution Techniques

Diastereoselective reactions can be employed when a molecule already contains a stereocenter. The existing chirality can influence the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to others. If a chiral precursor containing a stereocenter is used in the synthesis of the target molecule, the introduction of the new stereocenter at the hydroxyl-bearing carbon can be controlled through diastereoselective reactions.

Chiral Resolution: In cases where a racemic mixture of the chiral allylic alcohol is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through several methods:

Classical Resolution: This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts or esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques such as fractional crystallization. Once separated, the resolving agent is removed to yield the individual enantiomers.

Kinetic Resolution: This method utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic alcohol. This results in the conversion of one enantiomer to a new product while leaving the other enantiomer largely unreacted. The unreacted enantiomer can then be recovered in an enantiomerically enriched form. A variety of enzymatic and non-enzymatic kinetic resolution methods have been developed for allylic alcohols. scientificlabs.iealfa-chemistry.comwikipedia.org

Table 4: Chiral Resolution Techniques for Allylic Alcohols

Technique Principle Outcome
Classical Resolution Formation and separation of diastereomers Separation of both enantiomers
Kinetic Resolution Differential reaction rates of enantiomers Enrichment of one enantiomer

Reactivity Profiles and Transformative Chemistry of 4 Benzyloxy 2 Methylidenebutan 1 Ol

Reactivity of the Exocyclic Alkene Moiety of 4-(Benzyloxy)-2-methylidenebutan-1-OL

The exocyclic double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Addition Reactions

The alkene can readily undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would be expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the less substituted carbon of the double bond (the methylene (B1212753) carbon), and the halide would add to the more substituted carbon, which is also stabilized by the adjacent oxygen atom.

Similarly, the reaction with bromine (Br₂) in an inert solvent would lead to the formation of a vicinal dibromide. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. docbrown.infochemguide.netlibretexts.org In the presence of water as a solvent, the major product would be a bromohydrin, resulting from the attack of water on the bromonium ion intermediate. chemistryguru.com.sg

ReagentProduct StructureReaction Type
HBr2-(Bromomethyl)-4-(benzyloxy)butan-1-olHydrohalogenation
Br₂ in CCl₄2-(Bromomethyl)-2,3-dibromo-4-(benzyloxy)butan-1-olBromination
Br₂ in H₂O2-(Bromomethyl)-3-bromo-4-(benzyloxy)-2-hydroxybutan-1-olHalohydrin Formation

Cycloaddition Reactions and Pericyclic Processes

The exocyclic alkene can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.comlibretexts.orglibretexts.org When reacted with a conjugated diene, such as 1,3-butadiene, a cyclohexene (B86901) derivative is formed. The reaction is typically thermally promoted and proceeds in a concerted fashion. chemguide.netsavemyexams.comnih.gov The stereochemistry of the dienophile is retained in the product. libretexts.org

Furthermore, [2+2] cycloaddition reactions are also possible, particularly under photochemical conditions, leading to the formation of cyclobutane (B1203170) derivatives. libretexts.orglibretexts.org The reaction of the alkene with a ketene, for example, would yield a cyclobutanone. unimi.it

Diene/AlkeneProduct StructureReaction Type
1,3-Butadiene1-(2-(Benzyloxy)ethyl)-4-methylcyclohex-3-en-1-yl)methanolDiels-Alder [4+2] Cycloaddition
Dichloroketene2,2-Dichloro-3-(2-(benzyloxy)ethyl)-3-(hydroxymethyl)cyclobutan-1-one[2+2] Cycloaddition

Radical and Transition Metal-Catalyzed Transformations

Radical additions to the exocyclic alkene can also be achieved. For instance, the anti-Markovnikov addition of HBr can be initiated by peroxides, leading to the bromine atom adding to the terminal methylene carbon. masterorganicchemistry.com This proceeds via a radical chain mechanism where the bromine radical adds to the double bond to form the more stable secondary radical intermediate. organic-chemistry.orgalfa-chemistry.com

Transition metal-catalyzed reactions offer a wide range of transformations. For example, palladium-catalyzed allylic alkylation can occur where the allylic alcohol is converted into a leaving group, followed by nucleophilic attack. nih.govnih.gov Ruthenium catalysts are effective for the isomerization of the exocyclic double bond into an endocyclic position. nih.gov

Reagent/CatalystTransformation
HBr, ROORAnti-Markovnikov addition of HBr
Pd(PPh₃)₄, NucleophileAllylic substitution
[{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂]Isomerization of the double bond

Chemical Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group is a key site for functionalization, allowing for the introduction of various other chemical moieties through esterification, etherification, oxidation, and reduction pathways.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be readily converted to esters through reaction with carboxylic acids or their derivatives. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. For more sensitive substrates or to achieve higher yields, activated carboxylic acid derivatives like acid chlorides or anhydrides can be used in the presence of a base. The Mitsunobu reaction provides a mild method for esterification with inversion of configuration if a chiral center were present at the alcohol-bearing carbon. wikipedia.orgmissouri.eduorganic-chemistry.orgalfa-chemistry.comnih.gov

Etherification: The Williamson ether synthesis is a classical method for forming ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org This reaction is generally efficient for primary alcohols.

ReactionReagentsProduct Type
Fischer EsterificationAcetic Acid, H₂SO₄ (cat.)Acetate (B1210297) Ester
AcylationAcetyl Chloride, Pyridine (B92270)Acetate Ester
Mitsunobu ReactionBenzoic Acid, PPh₃, DEADBenzoate Ester
Williamson Ether Synthesis1. NaH; 2. CH₃IMethyl Ether

Oxidation and Reduction Pathways

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation will selectively produce the corresponding aldehyde, 2-(benzyloxymethyl)-2-methylidenebutanal. organic-chemistry.orgwikipedia.orgbyjus.comyoutube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid, 2-(benzyloxymethyl)-2-methylidenebutanoic acid. libretexts.orgresearchgate.net

Reduction: While the primary alcohol is already in a reduced state, the term "reduction" in this context can refer to the hydrogenation of the exocyclic alkene. Catalytic hydrogenation, typically using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), will reduce the double bond to a single bond, yielding 4-(benzyloxy)-2-methylbutan-1-ol. rsc.orgnih.govrsc.orgnih.govresearchgate.net This transformation is generally chemoselective, leaving the benzyloxy group intact under standard conditions.

TransformationReagentsProduct Functional Group
Mild OxidationPCC or (COCl)₂, DMSO, Et₃NAldehyde
Strong OxidationKMnO₄ or CrO₃, H₂SO₄Carboxylic Acid
HydrogenationH₂, Pd/CSaturated Alcohol

Nucleophilic Substitution and Mitsunobu Chemistry

The primary allylic alcohol functional group in this compound is a key site for nucleophilic substitution, enabling the introduction of a wide array of functionalities. Direct substitution of the hydroxyl group is typically challenging due to its poor leaving group nature (OH-). However, under acidic conditions or through conversion to a better leaving group (e.g., a tosylate or halide), the molecule can readily undergo SN2 or SN1 type reactions.

A more versatile and widely employed method for the substitution of the hydroxyl group under mild, neutral conditions is the Mitsunobu reaction. This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The process activates the alcohol in situ, allowing for substitution with a wide range of acidic nucleophiles (pKa typically < 15).

The general mechanism involves the initial reaction of the phosphine with the azodicarboxylate to form a phosphonium (B103445) salt. This species then activates the primary alcohol of this compound, forming a highly reactive oxyphosphonium salt intermediate. The conjugate base of the acidic nucleophile (H-Nu) can then displace the oxyphosphonium group, typically through an SN2 pathway, resulting in the formation of the substituted product with inversion of configuration, although this is not relevant for the primary center in this specific molecule.

The utility of the Mitsunobu reaction is demonstrated by its compatibility with various nucleophiles, allowing for the synthesis of a diverse range of derivatives from the parent compound.

Table 1: Potential Mitsunobu Reactions with this compound

Nucleophile (H-Nu) Reagents Product Functional Group
Benzoic Acid PPh₃, DEAD Ester
Phthalimide PPh₃, DIAD Phthalimido (precursor to amine)
Thioacetic Acid PPh₃, DEAD Thioester

Selective Cleavage and Functional Group Interconversion of the Benzyloxy Ether

The benzyl (B1604629) ether in this compound serves as a robust protecting group for the primary alcohol at the C-4 position. Its selective cleavage is a critical step in many synthetic routes, unmasking the hydroxyl group for further transformation. The choice of debenzylation method is crucial to avoid unwanted side reactions involving the allylic alcohol and the methylidene double bond.

Hydrogenolytic Debenzylation Strategies

The most common and often preferred method for cleaving benzyl ethers is catalytic hydrogenolysis. jk-sci.comorganic-chemistry.org This reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). jk-sci.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere (from balloon pressure to higher pressures). jk-sci.com

The mechanism involves the oxidative addition of the C-O bond of the benzyl ether to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases the free alcohol and toluene (B28343) as a byproduct. jk-sci.com

A significant challenge in the hydrogenolysis of this compound is the potential for simultaneous reduction of the methylidene (C=C) double bond. uwindsor.ca Selectivity can often be controlled by careful selection of the catalyst, solvent, and reaction conditions. For instance, certain catalytic systems or the use of specific solvents like toluene can sometimes favor the cleavage of the benzyl ether while leaving the olefin intact. jk-sci.com Another strategy to circumvent competitive olefin reduction is to use a hydrogen transfer source, such as 1,4-cyclohexadiene (B1204751) or formic acid, in place of molecular hydrogen. jk-sci.comorganic-chemistry.org

Table 2: Common Conditions for Hydrogenolytic Debenzylation

Catalyst Hydrogen Source Typical Solvent Potential Issues
10% Pd/C H₂ (gas) Ethanol, Methanol, Ethyl Acetate Reduction of the methylidene group
5% Rh/Al₂O₃ H₂ (gas) Methanol May offer different selectivity jk-sci.com

Alternative De-protection Methodologies

When hydrogenolysis is not viable due to substrate sensitivity or catalyst poisoning, several alternative methods can be employed to cleave the benzyl ether.

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr), can cleave benzyl ethers. However, this method is often harsh and limited to substrates that can withstand strongly acidic conditions. The allylic alcohol in this compound may be prone to rearrangement or elimination under these conditions.

Oxidative Cleavage: For benzyl ethers bearing electron-donating groups on the aromatic ring (like a p-methoxybenzyl ether), oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is highly effective. organic-chemistry.org While standard benzyl ethers are less reactive, their cleavage with DDQ can sometimes be achieved, potentially under photoirradiation. organic-chemistry.org This method offers an orthogonal approach that avoids the use of reducing agents.

Dissolving Metal Reduction: The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol co-solvent, can also cleave benzyl ethers. uwindsor.ca This method reduces the aromatic ring in the process and is compatible with olefins, but its strong basicity and cryogenic conditions limit its applicability.

A newer method for the selective deprotection of benzyl ethers adjacent to existing alcohol functionalities involves the use of N-iodosuccinimide (NIS) or a combination of diacetoxyiodobenzene (B1259982) (DIB) and iodine. nih.govresearchgate.net This reaction is believed to proceed through a radical pathway following the formation of a hypoiodite (B1233010) intermediate. nih.govresearchgate.net

Table 3: Comparison of Alternative Debenzylation Methods

Method Key Reagents Conditions Advantages Disadvantages
Acidic Cleavage HBr, TFA Strong acid Avoids reducing agents Harsh, risk of side reactions
Oxidative Cleavage DDQ Neutral/mild acid Orthogonal to hydrogenation Less effective for unsubstituted benzyl ethers
Birch Reduction Na, liq. NH₃ -78 °C, basic Tolerates olefins Harsh, cryogenic, strongly basic

Multi-Component and Tandem Reaction Sequences Utilizing this compound

The distinct functionalities within this compound make it an attractive substrate for multi-component reactions (MCRs) and tandem (or cascade) sequences. MCRs are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offering high atom and step economy. nih.gov

While specific MCRs involving this exact molecule are not extensively documented in general literature, its structure suggests several potential applications. For instance, the allylic alcohol moiety could participate in transition-metal-catalyzed reactions. A palladium-catalyzed Tsuji-Trost type reaction could be envisaged, where the alcohol is first converted to a suitable leaving group (e.g., a carbonate or acetate). Subsequent reaction with a nucleophile in the presence of a palladium(0) catalyst would form a new carbon-carbon or carbon-heteroatom bond.

A potential tandem sequence could involve:

Initial Substitution: Activation of the primary alcohol followed by nucleophilic substitution.

Intramolecular Reaction: The newly introduced nucleophile could then react with the methylidene group in an intramolecular fashion, leading to the formation of a cyclic structure. For example, if the nucleophile is a malonate derivative, a subsequent intramolecular Michael addition could yield a functionalized carbocycle.

Such sequences capitalize on the inherent reactivity of the molecule to rapidly build molecular complexity from a simple, linear starting material. The development of such reactions is a key area of modern synthetic chemistry, aiming to construct complex molecular architectures efficiently. nih.gov

Strategic Applications of 4 Benzyloxy 2 Methylidenebutan 1 Ol As a Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products

The intricate structures of many natural products demand a synthetic approach that is both efficient and highly stereocontrolled. 4-(Benzyloxy)-2-methylidenebutan-1-ol serves as a key precursor in the assembly of such complex molecules, offering solutions for the construction of common structural motifs and the introduction of crucial stereocenters.

Building Block for Polyketide and Isoprenoid Scaffolds

Polyketides represent a large and structurally diverse class of natural products, many of which exhibit potent biological activities. Their carbon skeletons are biosynthetically derived from the repeated condensation of acetate (B1210297) units. In a laboratory setting, the iterative synthesis of polyketide chains can be achieved using small, functionalized building blocks. This compound, with its five-carbon chain, can be effectively incorporated into polyketide assembly strategies. The primary alcohol can be oxidized to an aldehyde, which can then participate in aldol (B89426) reactions or other carbon-carbon bond-forming reactions to extend the polyketide chain. The exocyclic double bond offers a handle for further functionalization, such as stereoselective dihydroxylation or epoxidation, to install the characteristic oxygenation patterns found in many polyketides.

Similarly, the five-carbon backbone of this compound makes it an attractive synthon for the construction of isoprenoid natural products. Isoprenoids are assembled from five-carbon isoprene (B109036) units, and the structure of this building block can be readily manipulated to mimic these units. The exocyclic methylene (B1212753) group can participate in a variety of cyclization reactions, such as Diels-Alder or ene reactions, to form the carbocyclic ring systems that are prevalent in terpenes and steroids.

Stereochemical Control in Convergent and Linear Syntheses

The precise three-dimensional arrangement of atoms in a molecule is often critical to its biological function. The synthesis of enantiomerically pure natural products therefore requires a high degree of stereochemical control. This compound can be prepared in an enantiopure form, allowing for the introduction of a defined stereocenter early in a synthetic sequence.

In linear syntheses , where a molecule is constructed in a step-by-step fashion, the initial chirality of the building block is propagated through the synthetic route, influencing the stereochemical outcome of subsequent reactions. By starting with enantiopure this compound, chemists can ensure the correct absolute stereochemistry of a key fragment, which is then elaborated to the final target molecule.

In convergent syntheses , complex molecules are assembled from several smaller, independently synthesized fragments. This approach is often more efficient than a linear synthesis. Enantiopure this compound can be used to prepare one of these chiral fragments. The subsequent coupling of these fragments allows for the rapid construction of a complex target molecule with multiple stereocenters, with the stereochemistry of each fragment being pre-determined.

Precursor to Advanced Intermediates in Pharmaceutical and Agrochemical Synthesis

The search for new drugs and crop protection agents is a major focus of the chemical industry. The development of efficient synthetic routes to novel molecular scaffolds is crucial for the discovery of new lead compounds. This compound serves as a versatile starting material for the preparation of a wide range of intermediates for these applications.

Scaffold for Heterocyclic and Carbocyclic Compounds

Heterocyclic and carbocyclic ring systems are ubiquitous in pharmaceuticals and agrochemicals. The functional groups of this compound can be readily manipulated to construct a variety of these important scaffolds.

For example, intramolecular cyclization reactions can be employed to generate substituted tetrahydrofurans and tetrahydropyrans , which are common motifs in many bioactive natural products. The primary alcohol can be converted to a leaving group, and the oxygen of the benzyloxy group can act as a nucleophile to effect ring closure. Alternatively, the double bond can be functionalized to introduce a nucleophilic or electrophilic center that can participate in cyclization.

The exocyclic double bond is also a key feature for the construction of carbocyclic rings. It can participate in a variety of cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to form six- and four-membered rings, respectively. Ring-closing metathesis is another powerful tool that can be used to construct larger carbocyclic systems from diene precursors derived from this compound.

Chiral Building Block in Drug Discovery Programs

The use of single-enantiomer drugs has become increasingly important in the pharmaceutical industry, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The availability of enantiopure building blocks is therefore essential for the efficient synthesis of chiral drug candidates.

Enantiomerically enriched this compound is a valuable tool for medicinal chemists. Its incorporation into a drug candidate allows for the synthesis of individual enantiomers for biological evaluation. This enables the identification of the eutomer (the more active enantiomer), leading to the development of safer and more effective drugs. The well-defined stereochemistry of this building block simplifies the purification of the final active pharmaceutical ingredient and ensures a consistent and reproducible manufacturing process.

Contributions to Methodological Development in Organic Synthesis

The unique reactivity of this compound has also made it a useful substrate for the development of new synthetic methods. The presence of multiple functional groups allows for the exploration of new catalytic transformations and the optimization of existing reactions.

For example, the allylic alcohol moiety is a common substrate for a variety of transition metal-catalyzed reactions. The development of new catalysts for the asymmetric allylic alkylation of nucleophiles with substrates like this compound is an active area of research. nih.gov Such reactions allow for the direct formation of carbon-carbon bonds at the allylic position with a high degree of enantioselectivity.

Validation of Novel Reaction Conditions and Reagents

The unique combination of a primary allylic alcohol and a benzyl (B1604629) ether in this compound makes it an excellent substrate for the validation of new synthetic methodologies. The reactivity of the allylic alcohol can be exploited to test the efficiency and selectivity of novel reagents and reaction conditions.

For instance, the development of new oxidation catalysts often employs substrates like allylic alcohols to evaluate their performance. The oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid can be used to screen a range of oxidants, from traditional chromium-based reagents to more modern, milder, and more selective catalytic systems. The presence of the benzyloxy group and the double bond allows for the assessment of the chemoselectivity of the new method, determining if the oxidant affects these other functional groups.

Furthermore, this compound is a suitable candidate for testing novel C-H functionalization reactions. The allylic C-H bonds in the methylidene group are susceptible to functionalization, and new catalytic systems aimed at allylic C-H activation can be validated using this substrate. The outcomes of such reactions, in terms of yield, regioselectivity, and stereoselectivity, provide crucial data on the efficacy of the new catalytic system.

Below is a table summarizing potential applications of this compound in validating novel reaction conditions, based on established reactivity of similar functionalized allylic alcohols.

Reaction Type Reagent/Catalyst System Potential Product Validation Aspect
Selective OxidationTEMPO/NaOCl4-(Benzyloxy)-2-methylidenebutanalChemoselectivity, mildness of conditions
Allylic C-H AminationPd(OAc)2/Ligand, Amine4-(Benzyloxy)-2-(aminomethyl)but-2-en-1-olRegioselectivity, catalyst efficiency
Epoxidationm-CPBA(4-(Benzyloxy)-2-methyloxiran-2-yl)methanolStereoselectivity, functional group tolerance
Cross-MetathesisGrubbs' Catalyst, AlkeneSubstituted allylic alcoholCatalyst activity, E/Z selectivity

Advancements in Protecting Group Strategies

The benzyloxy group in this compound is a classic and widely used protecting group for alcohols, and its application within this molecule highlights its strategic importance in multi-step synthesis. Benzyl ethers are known for their stability across a wide range of reaction conditions, including acidic, basic, and many oxidative and reductive environments. organic-chemistry.org This robustness allows for extensive chemical manipulation of other parts of the molecule without affecting the protected alcohol.

Recent advancements in protecting group strategies have focused on the development of substituted benzyl ethers that offer more nuanced deprotection conditions, enhancing their orthogonality to other protecting groups. For example, the p-methoxybenzyl (PMB) ether can be cleaved under oxidative conditions that leave a standard benzyl ether intact. While this compound itself contains an unsubstituted benzyl ether, its use in synthetic sequences often involves the concurrent use of other protecting groups, making the choice of the benzyloxy group a strategic one.

The deprotection of the benzyl ether is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.org This method is highly efficient and clean. However, in molecules containing other reducible functional groups, such as alkenes or alkynes, this method may not be suitable. In such cases, alternative deprotection methods, such as dissolving metal reduction (e.g., Na/NH₃) or strong acid catalysis, can be employed, although these are harsher conditions. The presence of the methylidene group in this compound would necessitate careful consideration of the deprotection method to avoid unwanted reduction of the double bond.

The following table outlines various benzyl-type protecting groups and their common cleavage conditions, illustrating the strategic options available in complex synthesis.

Protecting Group Abbreviation Cleavage Conditions Orthogonality/Advantages
BenzylBnH₂, Pd/C; Na/NH₃; Strong AcidRobust, widely used
p-MethoxybenzylPMBOxidative (DDQ, CAN); H₂, Pd/CCleaved under milder oxidative conditions than Bn
2-NitrobenzylNBnPhotolytic (UV light)Photolabile, useful for sensitive substrates
4-AzidobenzylAzBnReduction of azide (B81097) (e.g., H₂S, PPh₃)Bio-orthogonal applications

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of specific spectroscopic and analytical data for the chemical compound this compound. Despite extensive queries for its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, no dedicated studies or characterization reports for this specific molecule could be located.

The requested article, which was to be structured around a detailed outline of its spectroscopic characterization, cannot be generated with scientific accuracy due to the absence of primary or validated secondary data sources. Information on closely related compounds, such as isomers or derivatives containing the benzyloxy and methylidene functional groups, was found. However, extrapolating this data to this compound would be speculative and would not meet the required standards of scientific rigor and accuracy.

The specific subsections requested, including detailed analysis of ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy, necessitate experimental data that is not present in the accessible literature. Without these foundational spectra and their interpretation, a scientifically valid article on the spectroscopic characterization of this compound cannot be produced.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” is not possible at this time due to the unavailability of the necessary scientific data. Further original research and publication of the spectroscopic analysis of this compound would be required to fulfill such a request.

Spectroscopic Characterization and Analytical Methodologies in Research on 4 Benzyloxy 2 Methylidenebutan 1 Ol

Advanced Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. However, specific protocols and resulting data for 4-(Benzyloxy)-2-methylidenebutan-1-OL have not been reported.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. An analysis of this compound would be expected to yield a specific retention time and a characteristic mass spectrum, including the molecular ion peak and fragmentation pattern. This data is crucial for structural elucidation and identification. At present, no such data has been published in peer-reviewed journals or chemical databases for this compound.

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile compounds, HPLC is the preferred method for separation and quantification. A validated HPLC method for this compound would detail the type of stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength used. This would allow for the determination of its purity by separating it from any starting materials, byproducts, or degradation products. This information is currently unavailable in the scientific literature.

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity

As this compound possesses a stereocenter, it can exist as a pair of enantiomers. The determination of enantiomeric purity is critical in many applications, particularly in pharmaceuticals and materials science.

Optical rotation is a measure of the rotation of plane-polarized light by a chiral compound, and a specific rotation value would be a key characteristic of an enantiomerically pure sample of this compound. Furthermore, chiroptical spectroscopy techniques, such as Circular Dichroism (CD), provide detailed information about the stereochemical structure of a molecule. There are currently no published studies detailing the optical rotation or chiroptical spectroscopic properties of the enantiomers of this compound.

Computational and Theoretical Investigations Pertaining to 4 Benzyloxy 2 Methylidenebutan 1 Ol

Quantum Chemical Studies of Electronic Structure and Stability

Quantum chemical methods are fundamental to elucidating the electronic characteristics and thermodynamic stability of 4-(Benzyloxy)-2-methylidenebutan-1-OL. These studies involve solving approximations of the Schrödinger equation to determine the molecule's wave function and energy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. jmchemsci.com DFT calculations are used to determine the ground-state electronic structure of this compound by focusing on the electron density rather than the complex many-electron wave function.

Key insights from DFT studies on similar molecules involve the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.net For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the double bond and the oxygen atoms of the hydroxyl and ether groups. The LUMO is likely distributed over the π-system of the methylidene group and the benzyloxy moiety.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the oxygen atoms would exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would show a positive potential.

Illustrative data from hypothetical DFT calculations at the B3LYP/6-311++G(d,p) level of theory for this compound are presented below.

ParameterCalculated Value (Illustrative)
Total Energy -655.123 Hartrees
HOMO Energy -6.25 eV
LUMO Energy -0.15 eV
HOMO-LUMO Gap 6.10 eV
Dipole Moment 2.85 Debye

This is an interactive data table. You can sort and filter the data.

Ab initio molecular orbital theory encompasses a range of methods that solve the electronic Schrödinger equation without empirical parameters. oup.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, these methods can offer more precise predictions of electronic energies and properties.

For this compound, ab initio calculations can be employed to obtain highly accurate geometric parameters, vibrational frequencies, and thermochemical properties such as the enthalpy of formation. oup.com Comparing the results from different levels of theory (e.g., HF, MP2) allows for an assessment of the role of electron correlation in describing the molecule's properties. For flexible molecules like this, accurate energy calculations are vital for determining the relative stability of different conformers.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, such as the C-C and C-O bonds in the butanol backbone and the benzyloxy group. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states for their interconversion.

The potential energy surface (PES) can be mapped by systematically varying key dihedral angles and calculating the energy at each point using quantum chemical methods. This allows for the identification of low-energy conformers that are likely to be populated at room temperature. For this compound, key dihedral angles would include those around the C2-C3 and C3-C4 bonds of the butane (B89635) chain and the C-O bond of the benzyloxy group. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen, would significantly influence the conformational landscape.

Dihedral AngleConformerRelative Energy (kcal/mol) (Illustrative)
O-C1-C2-C3 Gauche0.0
Anti1.2
C1-C2-C3-C4 Gauche0.5
Anti0.0
C2-C3-C4-O Gauche0.0
Anti0.8

This is an interactive data table. You can sort and filter the data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the characterization of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathway.

For a given reaction, such as the oxidation of the primary alcohol or an addition to the double bond, computational methods can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The geometry and vibrational frequencies of the TS provide crucial information about the reaction's feasibility and mechanism. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms the identity of a true transition state.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction under investigation. The energy profile along the IRC provides the activation energy barrier for the forward and reverse reactions.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.net For reactions involving charged or highly polar species, the inclusion of solvation effects is critical for obtaining accurate results.

Furthermore, many reactions are catalyzed. Computational modeling can be used to study the role of a catalyst by including it in the calculations. This allows for an investigation of how the catalyst interacts with the reactants, stabilizes the transition state, and lowers the activation energy. For instance, the mechanism of a metal-catalyzed hydrogenation of the double bond in this compound could be explored by modeling the substrate's interaction with the metal catalyst's surface or a molecular catalyst complex.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. For the compound this compound, a thorough review of scientific literature and databases indicates a lack of specific published studies detailing the computational prediction of its spectroscopic parameters. However, it is possible to describe the well-established theoretical methodologies that would be employed for such a task and to present the expected format of the resulting data.

The primary method for predicting spectroscopic parameters is Density Functional Theory (DFT), a quantum mechanical modeling approach that is used to investigate the electronic structure of many-body systems. By applying DFT, researchers can calculate the optimized molecular geometry of this compound and subsequently predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Prediction of ¹H and ¹³C NMR Spectra

The prediction of NMR spectra is typically accomplished using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-31G(d,p)). The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Should such a computational study be performed on this compound, the resulting data would be presented in a tabular format, correlating each atom in the molecule with its predicted chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following values are illustrative of the type of data generated from computational methods and are not from a published study.)

Proton PositionPredicted Chemical Shift (ppm)Expected Multiplicity
OH~1.5 - 2.5Broad Singlet (s)
H1 (CH₂)~4.1 - 4.3Singlet (s)
H2' (C=CH₂)~5.0 - 5.2Singlet (s)
H2'' (C=CH₂)~5.2 - 5.4Singlet (s)
H3 (CH₂)~2.4 - 2.6Triplet (t)
H4 (CH₂)~3.6 - 3.8Triplet (t)
Ar-CH₂~4.5 - 4.7Singlet (s)
Ar-H (ortho, meta, para)~7.2 - 7.4Multiplet (m)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following values are illustrative of the type of data generated from computational methods and are not from a published study.)

Carbon PositionPredicted Chemical Shift (ppm)
C1 (CH₂OH)~65 - 70
C2 (C=CH₂)~140 - 145
C=CH₂~112 - 117
C3 (CH₂)~35 - 40
C4 (CH₂O)~68 - 73
Ar-CH₂~72 - 77
Ar-C (quaternary)~137 - 142
Ar-C (ortho, meta)~127 - 130
Ar-C (para)~127 - 130

Prediction of IR Spectrum

The same DFT and basis set combination used for NMR predictions can be applied to calculate the vibrational frequencies of this compound. These calculations yield a set of vibrational modes and their corresponding intensities. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

A theoretical investigation would produce a table of predicted vibrational frequencies, their intensities, and the corresponding vibrational mode assignments (e.g., O-H stretch, C=C stretch, C-O stretch).

Table 3: Predicted IR Vibrational Frequencies for this compound (Note: The following values are illustrative of the type of data generated from computational methods and are not from a published study.)

Predicted Frequency (cm⁻¹)IntensityVibrational Mode Assignment
~3400 - 3500Medium, BroadO-H stretch (alcohol)
~3050 - 3100WeakC-H stretch (aromatic)
~2850 - 3000MediumC-H stretch (aliphatic)
~1650 - 1670MediumC=C stretch (alkene)
~1450 - 1600Medium-StrongC=C stretch (aromatic ring)
~1050 - 1150StrongC-O stretch (ether and alcohol)
~690 - 770StrongC-H bend (out-of-plane, aromatic)

Prospective Research Directions and Emerging Opportunities for 4 Benzyloxy 2 Methylidenebutan 1 Ol

Sustainable and Green Chemistry Approaches in its Synthesis

Future research into the synthesis of 4-(benzyloxy)-2-methylidenebutan-1-ol is likely to prioritize methodologies that align with the principles of green chemistry. These approaches aim to reduce environmental impact by minimizing waste, using renewable resources, and employing safer reaction conditions.

One promising avenue is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. mt.com For a molecule like this compound, enzymatic reactions could be envisioned for key bond-forming steps. Another approach involves the use of biomass-derived starting materials, such as converting glycerol (B35011) into allylic alcohols, which could be adapted for the synthesis of the butanol backbone.

The choice of solvent is another critical aspect of green synthesis. Research could focus on replacing traditional volatile organic compounds with more environmentally benign alternatives. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, offer a non-toxic and biodegradable medium for reactions such as the ruthenium-catalyzed redox isomerization of allylic alcohols. rsc.org Similarly, the use of greener solvents like ethyl acetate (B1210297) in metathesis reactions, which could be a potential route to the methylidene group, has shown promise. rsc.org

Furthermore, tandem or one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve process efficiency and reduce waste. researchgate.net A potential sustainable route could involve a tandem cross-metathesis/hydrogenation strategy, which has been explored for the production of primary alcohols from terminal alkenes. ccspublishing.org.cn

Table 1: Comparison of Potential Green Synthesis Strategies

Strategy Potential Advantage Key Challenge
Biocatalysis High selectivity, mild conditions, aqueous media. mt.com Enzyme discovery and optimization for the specific substrate.
Biomass Feedstocks Use of renewable starting materials. Multi-step conversion to the target molecule may be required.
Deep Eutectic Solvents Non-toxic, biodegradable, and recyclable. rsc.org Substrate solubility and catalyst compatibility.

Exploration of Unprecedented Reactivity and Derivatization Pathways

The unique arrangement of functional groups in this compound opens up numerous possibilities for exploring novel reactivity and creating a diverse library of derivatives.

The primary allylic alcohol is a key site for transformations. Beyond simple oxidation or protection, direct catalytic activation of the alcohol as a leaving group in allylic substitution reactions is an area of growing interest. mdpi.com This avoids the need for pre-activation steps, thus improving atom economy. mdpi.com Chiral iridium complexes, for instance, have been used for the direct reaction of allylic alcohols to form allylic amines. libretexts.org

The exocyclic double bond is another reactive handle. It can undergo a variety of addition reactions, such as epoxidation, which can be performed selectively. mdpi.com The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols, and its mechanistic details continue to be a subject of study. mdpi.com Furthermore, the terminal alkene can be a substrate for hydroformylation to introduce an aldehyde group, or for hydration to form a diol. researchgate.netnih.govlibretexts.org

Derivatization of the hydroxyl group is a standard yet powerful way to modify the molecule's properties. nih.gov This can be achieved through acylation or alkylation to form esters and ethers, respectively. libretexts.org These derivatization methods can be used to attach various "tags" to the molecule, such as chromophores or fluorophores, to aid in its detection and quantification in various applications. nih.gov

Table 2: Potential Derivatization Reactions

Functional Group Reaction Type Potential Product
Primary Allylic Alcohol Allylic Substitution Allylic amines, ethers, etc. libretexts.org
Primary Allylic Alcohol Oxidation Aldehyde or Carboxylic Acid mdpi.com
Exocyclic Double Bond Epoxidation Epoxide mdpi.com
Exocyclic Double Bond Hydroformylation Aldehyde researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration into modern flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of safety, reproducibility, and scalability.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. For instance, the generation and use of reactive intermediates can be safely managed in a flow system. rsc.orgacs.org The synthesis of homoallylic alcohols has been successfully demonstrated using a flow chemistry approach. researchgate.net

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions and the generation of derivative libraries. chemistryworld.com By combining robotic handling of reagents with automated reaction execution and analysis, these systems can perform a large number of experiments in a short amount of time. Such platforms could be employed to rapidly screen different catalysts and conditions for the synthesis of this compound or to systematically explore its derivatization with a wide range of building blocks. beilstein-journals.orgacs.org

Advanced Mechanistic and Kinetic Studies for Reaction Optimization

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

For olefination reactions that could be used to install the methylidene group, such as the Wittig or Julia-Kocienski reactions, mechanistic studies can elucidate the factors that control stereoselectivity. harvard.eduscribd.commdpi.comscribd.comgold-chemistry.org Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways and transition states. mdpi.com

Kinetic studies are essential for determining the rate-limiting steps of a reaction and for understanding how different reaction parameters affect the reaction rate. This information is vital for process optimization, especially when scaling up a reaction or implementing it in a flow system. For example, in palladium-catalyzed amination of allylic alcohols, mechanistic studies have identified the C-O bond dissociation as the rate-determining step. mdpi.com Similar studies on the reactions of this compound would provide valuable insights for its efficient synthesis and derivatization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.